Regulatory Mandate: A Specified USP Impurity with a Unique and Enforceable Limit
Levothyroxine N-methylamide is a specifically named impurity in the USP Levothyroxine Sodium monograph, added in a 2010 revision. It has a defined acceptance criterion of NMT 0.15% [1]. This distinguishes it from many other process impurities that may not be individually specified or have a defined limit in the official monograph.
| Evidence Dimension | Regulatory acceptance limit for an organic impurity in Levothyroxine Sodium API |
|---|---|
| Target Compound Data | NMT 0.15% |
| Comparator Or Baseline | Other unspecified impurities (total impurities limit remains unchanged from a previous, higher threshold) [1] |
| Quantified Difference | This is a specific, actionable limit for a single impurity, while the total impurity limit is a broader, less specific metric. The compound's recent detection at RRT 0.97 makes this specific control essential [1]. |
| Conditions | USP Monograph for Levothyroxine Sodium, Organic Impurities, Procedure 2 |
Why This Matters
For procurement, this means that the Levothyroxine N-methylamide reference standard is a mandatory requirement for any laboratory performing USP-compliant release testing of Levothyroxine Sodium API or drug products using Procedure 2.
- [1] USP. (2010). Levothyroxine Sodium Monograph Revision Bulletin. Official Date: 01–Oct–2010. View Source
